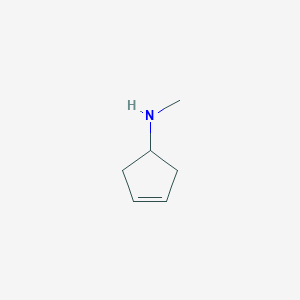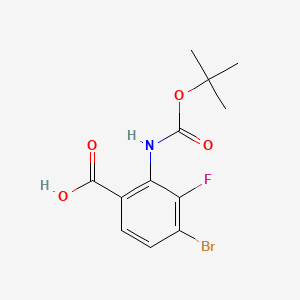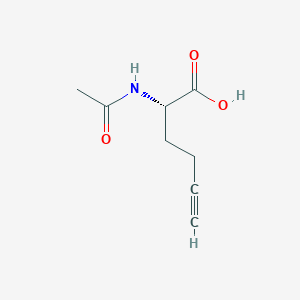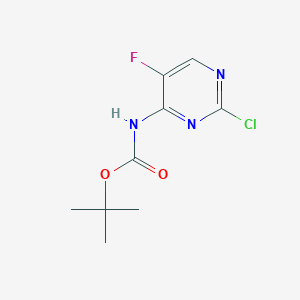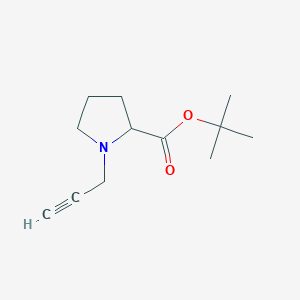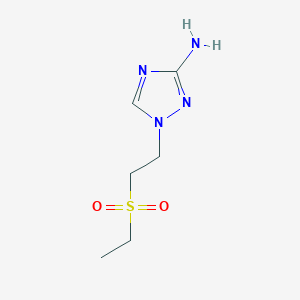
n-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and an amine group attached to a but-3-yn-1-yl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine typically involves the reaction of 4-ethylcyclohexanone with but-3-yn-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkanes or alkenes using hydrogenation catalysts.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts under hydrogen gas.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine involves its interaction with molecular targets through its amine and alkyne functionalities. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions, enabling the compound to be used in bioorthogonal labeling and drug conjugation .
相似化合物的比较
Similar Compounds
N-(But-3-yn-1-yl)-4-hydrazineylbenzamide: A nucleophilic hydrazine probe used in protein profiling.
4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine: Used in bioorthogonal labeling studies.
But-3-yn-1-ol: A terminal acetylenic compound with applications in organic synthesis.
Uniqueness
N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine is unique due to its combination of a cyclohexane ring with an ethyl group and an alkyne-substituted amine. This structure provides a versatile platform for various chemical modifications and applications in different fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C12H21N |
|---|---|
分子量 |
179.30 g/mol |
IUPAC 名称 |
N-but-3-ynyl-4-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H21N/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h1,11-13H,4-10H2,2H3 |
InChI 键 |
CRQFAKUBIUUTTN-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(CC1)NCCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


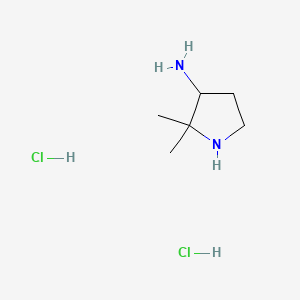
![8-Methoxy-5-azaspiro[3.4]octane](/img/structure/B13493593.png)
![N-{3-[(methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B13493594.png)
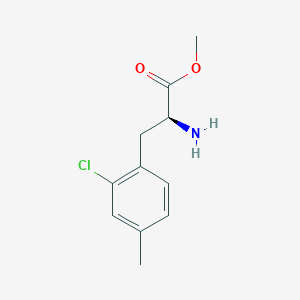
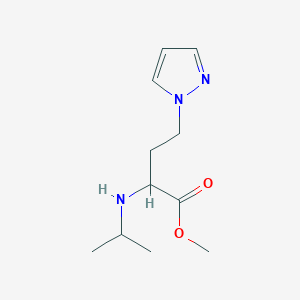
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13493617.png)
![6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13493623.png)
